(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl (3E,5E)-octa-3,5,7-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3/b6-5+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJNWMYLSXFICF-BSWSSELBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858241 | |
| Record name | Ethyl (3E,5E)-octa-3,5,7-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195558-07-6 | |
| Record name | Ethyl (3E,5E)-octa-3,5,7-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Esterification of (3E,5E)-3,5,7-Octatrienoic Acid
The most direct route to synthesize this compound involves esterifying (3E,5E)-3,5,7-octatrienoic acid with ethanol. This method typically employs acid catalysis under reflux conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) serves as the catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by ethanol.
Reaction Conditions
-
Temperature : 70–80°C (reflux)
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Molar Ratio : 1:5 (acid-to-ethanol)
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Catalyst : 1–2% w/w H₂SO₄ or pTSA
Mechanistic Insight
Protonation of the carboxylic acid generates an acylium ion, which reacts with ethanol to form the ester. The reaction is equilibrium-driven, necessitating excess ethanol or molecular sieves to remove water and shift equilibrium toward the product.
Enzymatic Transesterification Approaches
Enzymatic methods offer a solvent-free, eco-friendly alternative. Lipases, particularly those from Mucor miehei or Thermomyces lanuginosus, catalyze transesterification between triglycerides containing the trienoic acid moiety and ethanol .
Key Parameters
Industrial Scalability
Continuous flow reactors enhance efficiency by maintaining optimal enzyme activity and reducing batch variability. A 2025 patent highlights the use of high oleic sunflower oil as a triglyceride source, though adaptation for trienoic acid-rich oils remains exploratory .
Synthesis via Elimination and Dehydrohalogenation
Elimination reactions construct the triene system from halogenated precursors. DBU (1,8-diazabicycloundec-7-ene)-induced dehydrobromination is effective for forming conjugated systems .
Example Protocol
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Substrate : 4-bromonona-1,5,7-triene
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Base : DBU (1.2 equivalents)
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Solvent : Tetrahydrofuran (THF)
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Conditions : 25°C, 4 hours
Mechanism
DBU abstracts β-hydrogens, inducing elimination of HBr and forming the triene. Steric and electronic factors dictate regioselectivity, favoring trans-configurations.
Wittig Reaction-Based Synthesis
The Wittig reaction assembles the triene system by reacting phosphonium ylides with α,β-unsaturated aldehydes. This method ensures precise control over double-bond geometry.
Representative Synthesis
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Ylide Preparation : Triphenylphosphine reacts with 3-bromopropene to form the phosphonium salt.
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Coupling : The ylide reacts with (E)-pent-2-enal under inert atmosphere.
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Esterification : The resulting trienoic acid is esterified with ethanol .
Conditions and Yield
Comparative Analysis of Preparation Methods
| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Chemical Esterification | H₂SO₄, ethanol | Reflux, 6–8 hours | 70–85% | High yield, simplicity | Corrosive catalysts, waste generation |
| Enzymatic Transesterification | Lipase, ethanol | 30–60°C, 12–24 hours | 60–75% | Solvent-free, mild conditions | Limited substrate availability |
| DBU Elimination | DBU, THF | 25°C, 4 hours | 80–90% | High regioselectivity | Requires halogenated precursors |
| Wittig Reaction | Phosphonium ylide, aldehyde | 0°C to RT, inert atmosphere | 50–65% | Stereochemical control | Multi-step, moderate yield |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and sustainability. Continuous flow systems for enzymatic transesterification reduce processing time by 40% compared to batch reactors . Distillation under vacuum (1–3 mmbar, 220–245°C) purifies the ester while recovering unreacted triglycerides for reuse .
Challenges
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triene system into saturated or partially saturated compounds.
Substitution: The conjugated triene system allows for various substitution reactions, particularly electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .
Scientific Research Applications
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound’s biological activity is of interest in the study of natural products and their derivatives.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of ethyl (3E,5E)-octa-3,5,7-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions and interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- However, this reactivity may also contribute to instability, explaining its discontinued status .
- Biological Activity: Unlike 2,4,6-octatrienoic acid, which shows clinical promise in dermatology , the target compound’s bioactivity remains understudied. Its conjugation pattern may favor distinct signaling pathways.
- Analytical Utility: While linolenic acid ethyl ester (9,12,15-isomer) is a GC staple due to stability , the target compound’s conjugated system could offer unique chromatographic behavior warranting further exploration.
Biological Activity
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester (also known as ethyl (3E,5E)-octa-3,5,7-trienoate) is an organic compound with significant biological activity and potential applications in various fields such as medicine and biochemistry. This article explores its biological properties, synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14O2
- Molecular Weight : 166.22 g/mol
- CAS Number : 1195558-07-6
The compound features a conjugated triene system which is responsible for its unique reactivity and biological interactions.
Synthesis Methods
The synthesis of (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester typically involves the esterification of (3E,5E)-3,5,7-octatrienoic acid with ethanol. This process usually requires refluxing the mixture in the presence of an acid catalyst to achieve the desired reaction. Industrially, continuous flow reactors may be utilized to enhance yield and efficiency during production .
The biological activity of (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester is largely attributed to its conjugated triene structure. This configuration allows for electron delocalization which can facilitate interactions with various biological targets. The specific pathways and targets are context-dependent but often involve interactions with cellular membranes and signaling pathways .
Therapeutic Potential
Research indicates that this compound may have therapeutic effects in several areas:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties that can scavenge free radicals and protect cells from oxidative stress.
- Anti-inflammatory Effects : There is emerging evidence suggesting that octatrienoic acid derivatives may modulate inflammatory responses in various biological systems .
- Cancer Research : The compound's ability to influence cell differentiation and proliferation has garnered interest in cancer research. It may play a role in regulating pathways involved in tumor growth and metastasis .
Study 1: Antioxidant Properties
A study examining the antioxidant capacity of octatrienoic acid derivatives demonstrated significant superoxide anion scavenging activity. The results indicated that these compounds could outperform traditional antioxidants like ascorbic acid in inhibiting lipid peroxidation .
Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory potential of octatrienoic acid derivatives suggested that they could inhibit pro-inflammatory cytokine production in vitro. This finding points towards their possible application in treating inflammatory diseases.
Study 3: Cancer Cell Differentiation
Investigations into the effects of (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester on cancer cell lines revealed its potential to induce differentiation in myeloid leukemia cells. This suggests a mechanism through which it could potentially be used as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (3E,5E)-3,5-Octadiene | Diene | Moderate antioxidant |
| Retinoids | Polyene | Strong anti-cancer effects |
| (3Z)-Hexenoic Acid | Alkene | Mild anti-inflammatory |
(3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester stands out due to its unique triene system which provides distinct reactivity compared to other compounds.
Q & A
What are the established synthetic routes for (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester, and how do catalytic methods compare in efficiency?
Basic
The synthesis of polyunsaturated ethyl esters like (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester often involves catalytic dehydrogenation or esterification. highlights the use of activated carbon as a catalyst for converting ocimene derivatives into conjugated trienes under oxidative conditions, which could be adapted for synthesizing this compound. Enzymatic routes, such as lipase-catalyzed acidolysis (e.g., Novozym® 435), are also viable, as demonstrated for DHA/EPA ethyl esters in . These methods typically employ central composite designs to optimize reaction parameters like temperature and substrate ratios .
What analytical techniques are recommended for quantifying and characterizing this compound?
Basic
Gas chromatography-mass spectrometry (GC-MS) is widely used for profiling ethyl esters, as shown in , where retention times and molecular ion peaks aid identification. For purity assessment, outlines HPLC-based methods with UV detection, leveraging retention time matching against standards. Quantification of specific isomers requires careful calibration, as seen in Omega-3 ethyl ester analysis, where EPAee and DHAee are calculated using relative response factors .
Are there natural sources or isolation protocols for (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester?
Basic
While not directly reported in the evidence, structurally related ethyl esters (e.g., 9,12,15-Octatrienoic Acid Ethyl Ester) have been isolated from plant species like Broussonetia ( ). Extraction typically involves solvent partitioning (hexane/ethanol) followed by chromatographic purification. Researchers should consider phytochemical screening of analogous species and validate findings via NMR and MS .
How can catalytic synthesis be optimized for higher yields and stereochemical control?
Advanced
suggests that activated carbon’s oxidative capacity can be tuned by solvent choice (e.g., methanol or ethanol) to direct product selectivity. For enzymatic synthesis, emphasizes kinetic studies to determine optimal enzyme loading and reaction time. Response surface methodology (RSM) is critical for modeling interactions between variables like temperature and substrate molar ratios .
What experimental designs are suitable for studying the compound’s bioactivity in dermatological applications?
Advanced
Double-blind, half-face interventional studies () provide a robust framework for testing topical efficacy. For (3E,5E)-3,5,7-Octatrienoic Acid Ethyl Ester, researchers could adapt protocols from 2,4,6-Octatrienoic Acid trials, incorporating endpoints like lesion reduction rates and oxidative stress biomarkers. Phase IV studies with long-term follow-ups (e.g., 12 months) are recommended to assess durability .
How does esterification influence the compound’s bioavailability and stability?
Advanced
Ethyl esterification enhances lipid solubility, improving dermal absorption (as seen in ). Stability studies should assess oxidation susceptibility, with antioxidants like tocopherol () added to formulations. Accelerated stability testing under varying temperatures and humidity can inform storage protocols .
What challenges arise in resolving structural isomers during synthesis?
Advanced
Stereochemical purity is critical for bioactivity. Nuclear Overhauser Effect (NOE) NMR experiments can differentiate E/Z configurations, while chiral HPLC columns resolve enantiomers. notes that catalytic conditions (e.g., acidic vs. neutral activated carbon) influence isomer distribution, requiring precise control .
Are there contradictions in reported biological activities of similar ethyl esters?
Advanced
and highlight that minor structural differences (e.g., double bond positions) significantly alter PPARγ activation and oxidative stress modulation. Researchers must validate mechanistic claims via comparative assays (e.g., luciferase reporter gene assays for receptor binding) and control for confounding factors like solvent carriers .
What protocols ensure reproducible NMR and MS characterization?
Basic
For NMR, dissolve the compound in deuterated chloroform and collect H and C spectra with a minimum of 64 scans. High-resolution MS (HRMS) in positive ion mode with electrospray ionization (ESI) confirms molecular weight. Cross-reference spectral data with databases like SciFinder or PubChem, adhering to USP guidelines for impurity thresholds ( ) .
How can enzymatic synthesis kinetics be modeled for scalable production?
Advanced
demonstrates pseudo-first-order kinetics for lipase-catalyzed reactions. Use Michaelis-Menten parameters (, ) derived from Lineweaver-Burk plots to predict substrate conversion. Scale-up requires bioreactor optimization for oxygen transfer and enzyme immobilization to enhance reusability .
Notes
- Methodological Rigor : Prioritize peer-reviewed studies (e.g., ) over vendor data ( excluded per guidelines).
- Contradictions : Address isomer-specific bioactivity discrepancies via controlled comparative studies.
- Data Presentation : Follow EE guidelines () for clear statistical analysis and graphical representation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
